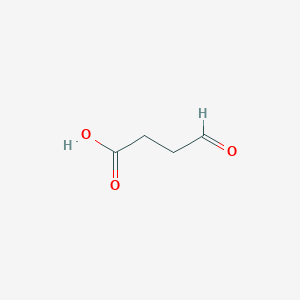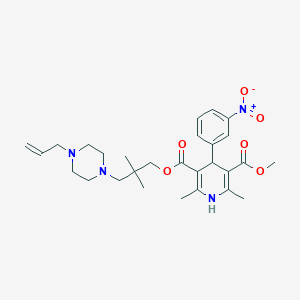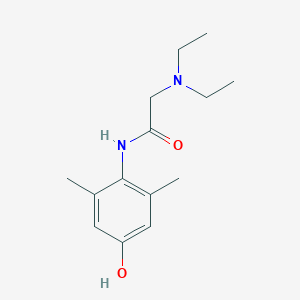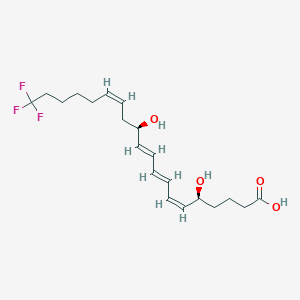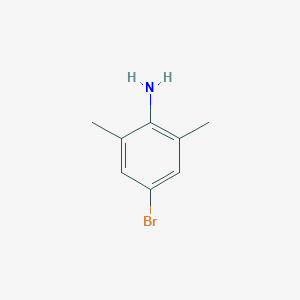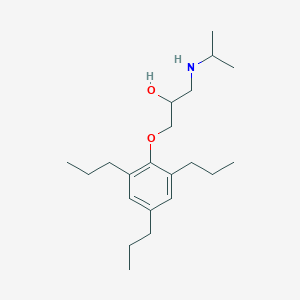
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist used in scientific research. It is a chemical compound with a molecular formula of C22H36N2O2 and a molecular weight of 368.53 g/mol.
Mecanismo De Acción
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well characterized and is the basis for its use in scientific research.
Efectos Bioquímicos Y Fisiológicos
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase airway resistance, and decrease insulin secretion. It has also been shown to have an effect on lipid metabolism, with some studies suggesting that it may increase lipolysis and decrease lipogenesis. The biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 are the subject of ongoing research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for the β2-adrenergic receptor, which allows for the study of the specific effects of β2-adrenergic receptor activation. Its limitations include its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are a number of future directions for the study of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Other areas of interest include its effects on the immune system and its potential use in the treatment of asthma and other respiratory disorders. Continued research into the biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 may lead to the development of new therapeutic targets and treatments.
Métodos De Síntesis
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 can be synthesized by reacting 2,4,6-tripropylphenol with isopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-bromo-3-chloropropane to form the desired compound. The synthesis method of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 is primarily used in scientific research as a selective β2-adrenergic receptor antagonist. It has been shown to have a high affinity for the β2-adrenergic receptor and a low affinity for the β1-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been used in a variety of studies, including those focused on the cardiovascular system, respiratory system, and metabolism.
Propiedades
Número CAS |
121864-88-8 |
|---|---|
Nombre del producto |
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- |
Fórmula molecular |
C21H37NO2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-(2,4,6-tripropylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H37NO2/c1-6-9-17-12-18(10-7-2)21(19(13-17)11-8-3)24-15-20(23)14-22-16(4)5/h12-13,16,20,22-23H,6-11,14-15H2,1-5H3 |
Clave InChI |
LFAKCPDXNKYJBU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
SMILES canónico |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
Sinónimos |
1-(4,6-propyl)dihydroalprenolol 3H-DHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




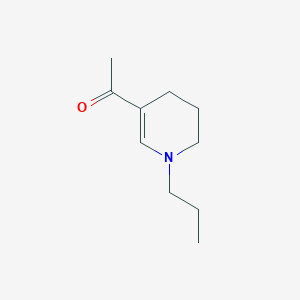
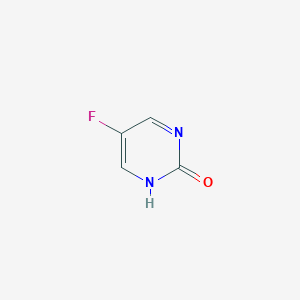
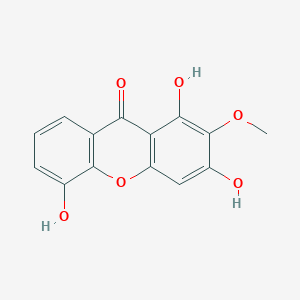

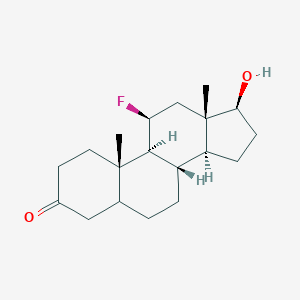
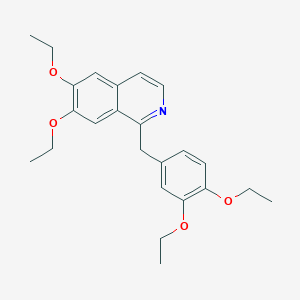
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
